

Gaxilose Test Technical Support Center: Enhancing Diagnostic Accuracy

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For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the **Gaxilose** test, a non-invasive method for diagnosing hypolactasia (lactase deficiency). Here you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help improve the sensitivity and specificity of your results.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the **Gaxilose** test?

The **Gaxilose** test is a diagnostic tool for evaluating lactase activity. It involves the oral administration of **Gaxilose** (4-O- β -D-galactopyranosyl-D-xylose), a synthetic disaccharide that is a substrate for the lactase-phlorizin hydrolase enzyme in the small intestine.[1] If lactase is present and active, it hydrolyzes **Gaxilose** into galactose and D-xylose. The D-xylose is then absorbed, and a portion is excreted in the urine. The amount of D-xylose in a collected urine sample is directly proportional to the lactase activity in the small intestine.[1][2] Low levels of urinary D-xylose suggest hypolactasia.

Q2: What are the primary advantages of the **Gaxilose** test over other methods for diagnosing lactose intolerance?

The **Gaxilose** test offers several advantages, including its non-invasive nature and simplicity.[2] Unlike intestinal biopsies, which are invasive and costly, the **Gaxilose** test only requires a urine



sample.[2] Compared to the hydrogen breath test (HBT), the **Gaxilose** test is often better tolerated by patients as it does not typically induce the gastrointestinal symptoms associated with a lactose load.[2] Furthermore, some studies have shown the **Gaxilose** test to have higher sensitivity and specificity than the HBT.[3]

Q3: What is the standard protocol for the urine-based **Gaxilose** test?

The standard protocol involves the oral administration of 0.45g of **Gaxilose** dissolved in water. [3][4] Urine is then collected over a 4 to 5-hour period.[3][4] The total volume of urine is measured, and the concentration of D-xylose is determined to calculate the total amount excreted.

Q4: Can the **Gaxilose** test be used in pediatric and elderly populations?

Yes, the **Gaxilose** test has been and is currently being studied in both pediatric and elderly populations. Clinical trials are evaluating its effectiveness for diagnosing lactose intolerance in children aged 5 to 11 years.[4][5] The test has also been validated in adult and elderly patients. [4] However, it is important to consider that age-related physiological changes, such as decreased renal function in the elderly, could potentially influence the results.

Troubleshooting Guide

This guide addresses common issues that may lead to inaccurate **Gaxilose** test results and provides steps for mitigation.

Issue 1: Unexpectedly Low D-xylose Levels (Potential False Negative)

Troubleshooting & Optimization

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| Potential Cause | Explanation | Recommended Action |
|--|---|---|
| Incomplete Urine Collection | A significant portion of the excreted D-xylose may be missed if the urine collection is not complete over the specified 4-5 hour period. | Emphasize the importance of collecting all urine during the designated time frame. If incomplete collection is suspected, the test should be repeated. |
| Rapid Gastrointestinal Transit | If Gaxilose passes through the small intestine too quickly, there may be insufficient time for lactase to act on the substrate, leading to reduced D-xylose absorption. | Inquire about any recent episodes of diarrhea or conditions that may accelerate gut transit. Consider re-testing when the patient's condition has stabilized. |
| Concurrent Use of Certain Medications | Medications that increase gastrointestinal motility (e.g., prokinetics) can reduce the time available for Gaxilose hydrolysis and D-xylose absorption.[6] | Review the subject's current medications. If possible, and in consultation with a physician, discontinue interfering medications for a suitable period before the test. |
| Malabsorption of D-xylose | In some rare cases, a patient may have a separate condition that impairs the absorption of D-xylose in the small intestine. | If D-xylose malabsorption is suspected, a direct D-xylose absorption test (without Gaxilose) may be warranted to investigate this possibility. |

Issue 2: Unexpectedly High D-xylose Levels (Potential False Positive)



| Potential Cause | Explanation | Recommended Action |
|---|--|--|
| Impaired Renal Function | Reduced kidney function can lead to decreased excretion of D-xylose, causing it to accumulate in the blood and potentially leading to an inaccurate interpretation of urinary levels if not accounted for.[6][7] The test is generally not recommended for patients with severe kidney disease.[2] | Screen subjects for renal impairment before the test. In cases of known or suspected kidney disease, results should be interpreted with caution, and a serum-based Gaxilose test may be a more reliable alternative.[3] |
| Small Intestinal Bacterial Overgrowth (SIBO) | Some bacteria in the small intestine may be capable of hydrolyzing Gaxilose, leading to the release and absorption of D-xylose, which would not be attributable to the patient's lactase activity.[2] | If SIBO is suspected based on clinical symptoms, a breath test for SIBO should be considered prior to the Gaxilose test. |
| Slow Gastric Emptying | Delayed emptying of the stomach contents can lead to a slower and more prolonged absorption of D-xylose, which might affect the concentration in the 4-5 hour urine collection window.[2] | Inquire about symptoms of gastroparesis. For patients with known or suspected slow gastric emptying, extending the urine collection period may be considered, although this would be a deviation from the standard protocol and should be noted. |
| Incorrect Urine Volume Measurement | An overestimation of the total urine volume will lead to a falsely elevated calculation of total D-xylose excretion. | Ensure accurate measurement of the total urine volume collected. Use calibrated measurement tools. |

Data on Gaxilose Test Performance



The following table summarizes the sensitivity and specificity of the **Gaxilose** test in comparison to other diagnostic methods for hypolactasia.

| Diagnostic Test | Sensitivity | Specificity | Reference |
|--|--------------------------|-------------|-----------|
| Gaxilose Test (Urine) | >90% | >90% | [3] |
| Gaxilose Test (Serum) | >90% | >90% | [3] |
| Hydrogen Breath Test (HBT) | 69% - 85% | 69% - 85% | [3] |
| Blood Glucose Test (after lactose challenge) | 69% - 85% | 69% - 85% | [3] |
| Genetic Testing (C/T- 13910 polymorphism) | Lower than Gaxilose test | High | [3] |
| Gaxilose Test (vs. Genetic Testing) | 82% | 68% | [8] |

Note: Sensitivity and specificity can vary between studies and patient populations.

Experimental Protocols

Standard Gaxilose Urine Test Protocol

- Patient Preparation: The patient should fast overnight. The first morning urine should be voided and discarded.[2]
- Gaxilose Administration: Administer 0.45g of Gaxilose dissolved in 100-250 mL of water.[2]
- Urine Collection: Collect all urine for the next 5 hours in a single container.
- Sample Processing: Measure and record the total volume of urine collected.
- D-xylose Quantification: Analyze a urine aliquot for D-xylose concentration using a validated method (see below).



 Calculation: Calculate the total amount of D-xylose excreted in milligrams. A common cut-off point to determine lactose malabsorption is 19.18 mg of xylose in the 5-hour urine collection.

Improved Method for D-xylose Quantification (Modified Phloroglucinol Assay)

This modified colorimetric assay enhances the sensitivity for detecting low concentrations of D-xylose.[9]

- Reagent Preparation:
 - Phloroglucinol Color Reagent: Prepare fresh and use within 5 hours. The reagent consists
 of phloroglucinol in a mixture of acetic acid and hydrochloric acid.[9][10]
 - D-xylose Standards: Prepare a series of D-xylose standards with concentrations ranging from 0.125 to 5.0 mg/L.[9]
- Sample Preparation:
 - Urine: Dilute urine samples as needed (e.g., 1:100 with deionized water).[10]
 - Serum (if applicable): Deproteinize serum samples.
- Assay Procedure:
 - Pipette 50 μL of the prepared sample (urine, serum, or standard) into a test tube.
 - Add 50 μL of deionized water.
 - Add 1.9 mL of the phloroglucinol color reagent.
 - Incubate all tubes at 100°C for exactly 4 minutes.
 - Immediately cool the tubes to room temperature in a water bath.
 - Read the absorbance at 554 nm.[9]
- Data Analysis:



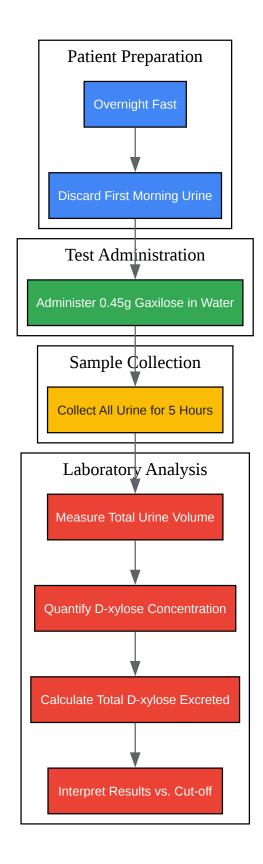




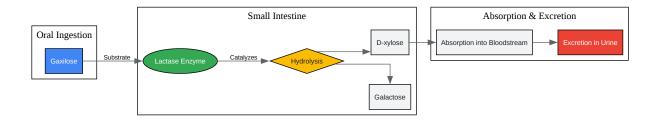
- o Construct a standard curve using the absorbance readings of the D-xylose standards.
- Determine the D-xylose concentration in the samples from the standard curve.
- Calculate the total D-xylose excreted, taking into account the dilution factor and total urine volume.

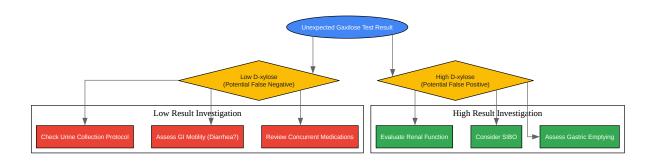
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